2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide
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Overview
Description
2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide is a synthetic organic compound characterized by its unique structure, which includes a cyanomethyl group, a prop-2-yn-1-yl group, and a cyclopentylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyanomethyl Intermediate: This step involves the reaction of a suitable amine with a cyanomethylating agent, such as chloroacetonitrile, under basic conditions to form the cyanomethyl intermediate.
Alkylation with Prop-2-yn-1-yl Group: The cyanomethyl intermediate is then reacted with propargyl bromide in the presence of a base like potassium carbonate to introduce the prop-2-yn-1-yl group.
Cyclopentylacetamide Formation: Finally, the product is reacted with cyclopentylamine and acetic anhydride to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Conversion to amines.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: It is explored for its potential use in the development of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl and prop-2-yn-1-yl groups play crucial roles in binding to these targets, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(carboxymethyl)(prop-2-yn-1-yl)amino]acetic acid hydrochloride
- 2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide
Uniqueness
Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
2-[cyanomethyl(prop-2-ynyl)amino]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-8-15(9-7-13)10-12(16)14-11-5-3-4-6-11/h1,11H,3-6,8-10H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGSXIMQVSUVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)CC(=O)NC1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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